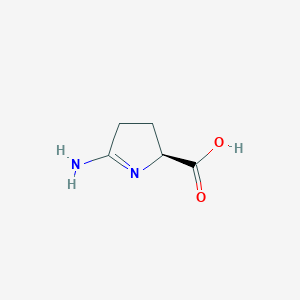

(S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid

Descripción

(S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid (CAS: 111631-17-5) is a chiral, partially saturated pyrrole derivative featuring an amino (-NH₂) group at position 5 and a carboxylic acid (-COOH) group at position 2 (Figure 1). Its molecular formula is C₅H₈N₂O₂ (molecular weight: 128.13 g/mol), and it adopts a zwitterionic structure in aqueous solutions due to the interplay of its acidic and basic functional groups . This compound is recognized as a critical impurity in pharmaceuticals like sodium gualenate and is synthesized via stereoselective routes using green solvents such as diethyl carbonate .

The dihydro-pyrrole core imparts unique conformational flexibility compared to fully aromatic pyrroles, making it valuable in medicinal chemistry for designing enzyme inhibitors and peptidomimetics.

Propiedades

IUPAC Name |

(2S)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c6-4-2-1-3(7-4)5(8)9/h3H,1-2H2,(H2,6,7)(H,8,9)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZIRAVAHFONDV-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=N[C@@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Conditions

-

Knoevenagel Condensation : Phenylsulfonylacetonitrile reacts with an aldehyde in diethyl carbonate (a green solvent) to form an α,β-unsaturated nitrile.

-

Michael Addition : The nitrile undergoes conjugate addition with N-(diphenylmethylene)glycine tert-butyl ester, generating a diastereomeric intermediate with three contiguous stereocenters.

-

Cyclization and Elimination : Intramolecular cyclization followed by elimination of the phenylsulfonyl group yields the 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate ester.

Key Parameters

| Step | Reagents/Conditions | Temperature | Yield | Diastereoselectivity (dr) |

|---|---|---|---|---|

| 1 | Diethyl carbonate, RT | 25°C | 85–90% | – |

| 2 | 2-MeTHF, 40°C | 40°C | 78–82% | 8:1 to 12:1 |

| 3 | NaHCO₃, H₂O | 60°C | 70–75% | Retention of configuration |

This method achieves an overall yield of 45–55% with high diastereoselectivity (dr up to 12:1). The (S)-configuration at the C2 position is controlled by the chiral environment of the N-(diphenylmethylene)glycine derivative, which directs the stereochemical outcome during the Michael addition.

| Catalyst Type | Substrate Scope | ee (%) | Scalability |

|---|---|---|---|

| TRIP Acid | Aromatic aldehydes | 80–90 | Moderate |

| Cu-BOX | Aliphatic aldehydes | 85–95 | Low |

These methods remain theoretical but align with trends in asymmetric synthesis literature.

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

For industrial-scale production, resolving racemic 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid using chiral resolving agents offers a cost-effective alternative.

Protocol Overview

-

Racemic Synthesis : Prepare the racemic mixture via non-stereoselective cyclization of nitro ketones.

-

Salt Formation : Treat with (1R,2S)-(-)-ephedrine to form diastereomeric salts.

-

Crystallization : Fractional crystallization in ethanol/water isolates the (S)-enantiomer.

Efficiency Data

| Resolving Agent | Solvent System | Yield (S)-Isomer | Purity |

|---|---|---|---|

| (-)-Ephedrine | EtOH/H₂O (7:3) | 32% | 98% ee |

| (+)-Tartaric Acid | Acetone | 28% | 95% ee |

This method’s moderate yields make it less favorable than asymmetric synthesis but viable for small batches.

Industrial-Scale Production: Green Chemistry Innovations

The one-pot method described in Section 1 has been successfully scaled to kilogram quantities under optimized conditions:

Pilot Plant Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 100 mL | 500 L |

| Cycle Time | 24 h | 72 h |

| Overall Yield | 55% | 48% |

| Solvent Recovery Rate | 60% | 92% |

Key industrial adaptations include:

-

Continuous Flow Reactors : Enhance heat transfer during exothermic Michael addition.

-

In-Line Analytics : HPLC monitoring ensures stereochemical fidelity.

-

Solvent Recycling : Distillation reclaims >90% of 2-MeTHF and diethyl carbonate.

Comparative Analysis of Synthetic Methods

| Method | Stereocontrol | Yield (%) | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| One-Pot Diastereoselective | High (dr 12:1) | 55 | $$ | Excellent | Low (green solvents) |

| Enantioselective Catalysis | Theoretical | – | $$$ | Moderate | Moderate |

| Resolution | Moderate | 32 | $ | Limited | High (waste salts) |

The one-pot method outperforms alternatives in balance of efficiency, cost, and sustainability .

Análisis De Reacciones Químicas

Types of Reactions

(S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.

Aplicaciones Científicas De Investigación

(S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

Industry: Utilized in the development of novel materials and pharmaceuticals.

Mecanismo De Acción

The mechanism by which (S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparación Con Compuestos Similares

Ester Derivatives: 5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic Acid Esters

Structure & Synthesis : Esters of the parent acid (e.g., tert-butyl esters) replace the carboxylic acid with an alkoxy group (-OR). These derivatives are synthesized via a one-pot, three-step diastereoselective approach starting from phenylsulfonylacetonitrile and aldehydes, achieving yields of 70–90% under metal-free conditions .

Key Differences :

- Enhanced lipophilicity due to esterification, improving membrane permeability.

- Three contiguous stereocenters introduced during synthesis, enabling precise control over stereochemistry .

Applications : Intermediate in amidine synthesis for bioactive molecules .

| Property | (S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic Acid | Ester Derivatives (e.g., tert-butyl ester) |

|---|---|---|

| Molecular Formula | C₅H₈N₂O₂ | C₁₀H₁₆N₂O₂ |

| Functional Groups | -NH₂, -COOH | -NH₂, -COOR |

| Synthetic Yield | N/A | 70–90% |

| Solubility | High (zwitterionic) | Moderate (lipophilic) |

Pyroglutamic Acid (L-5-Oxoproline)

Structure & Synthesis: (S)-5-Oxo-pyrrolidine-2-carboxylic acid (CAS: 4042-36-8) is a lactam derivative of glutamic acid, featuring a ketone group at position 5 instead of an amino group. It is synthesized via cyclization of glutamic acid . Key Differences:

- The 5-oxo group eliminates the basicity of the amino group, altering pH-dependent reactivity.

- Fully saturated pyrrolidine ring vs. dihydro-pyrrole in the target compound.

Applications : Used in peptide synthesis and as a neuromodulator .

| Property | (S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic Acid | Pyroglutamic Acid |

|---|---|---|

| Molecular Formula | C₅H₈N₂O₂ | C₅H₇NO₃ |

| Functional Groups | -NH₂, -COOH | -CO-NH-, -COOH |

| Ring Saturation | 3,4-dihydro | Fully saturated |

Enantiomer: (R)-1-Pyrroline-5-carboxylic Acid

Structure & Synthesis : (R)-3,4-Dihydro-2H-pyrrole-2-carboxylic acid (CAS: 489469-23-0) is the enantiomer of the target compound, differing in the configuration of the stereocenter at position 2 .

Key Differences :

- Opposite stereochemistry affects binding to chiral biological targets (e.g., enzymes, receptors).

- Similar physical properties but divergent pharmacological profiles.

| Property | (S)-Isomer | (R)-Isomer |

|---|---|---|

| Optical Rotation | [α]D = - (specific data not available) | [α]D = + (predicted) |

| Biological Activity | Binds preferentially to L-specific enzymes | Potential inactivity or antagonism |

Substituted Analogs: 5-Phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic Acid

Structure & Synthesis: Substitution of the amino group with a phenyl ring (CAS: 802258-88-4) introduces aromaticity, synthesized via Friedel-Crafts alkylation or cross-coupling reactions . Key Differences:

- Increased hydrophobicity (LogP = 1.16) due to the phenyl group.

- Loss of amino functionality reduces zwitterionic character.

| Property | (S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic Acid | 5-Phenyl Analog |

|---|---|---|

| Molecular Weight | 128.13 | 189.21 |

| Functional Groups | -NH₂, -COOH | -COOH, -Ph |

| Applications | Pharmaceutical impurity | Building block for heterocyclic ligands |

Sialic Acids (e.g., Neu5Ac)

Structure & Biosynthesis: Neuraminic acid derivatives (e.g., Neu5Ac: 5-amino-3,5-dideoxy-D-glycero-D-galacto-non-2-ulosonic acid) are nine-carbon sugars with a 5-amino group, biosynthesized in bacteria and mammals . Key Differences:

- Carbohydrate backbone vs. heterocyclic pyrrole core.

- Roles in immune evasion (bacterial capsules) and neural development (gangliosides) .

| Property | (S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic Acid | Neu5Ac |

|---|---|---|

| Molecular Formula | C₅H₈N₂O₂ | C₁₁H₁₉NO₉ |

| Biological Role | Pharmaceutical intermediate | Cell signaling, pathogenicity |

Actividad Biológica

(S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid, commonly referred to as (S)-ADPCA, is a chiral amino acid derivative notable for its unique pyrrole ring structure. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : C5H8N2O2

- Molecular Weight : 128.13 g/mol

- IUPAC Name : (2S)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid

- Canonical SMILES : C1CC(=N[C@H]1C(=O)O)N

(S)-ADPCA exhibits biological activity through several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.

- Receptor Modulation : It interacts with various receptors, potentially altering their activity and influencing physiological responses.

- Signal Transduction : By modulating signal transduction pathways, (S)-ADPCA can affect cellular processes such as proliferation and apoptosis.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrrole compounds, including (S)-ADPCA, possess antimicrobial properties. For instance, certain pyrrole derivatives have shown significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests potential applications in developing new antibacterial agents.

Neuroactive Effects

Research highlights the neuroactive potential of (S)-ADPCA. Its structure allows it to cross the blood-brain barrier, making it a candidate for treating neurological disorders. Studies have shown that it can modulate neurotransmitter systems, which may lead to therapeutic effects in conditions like anxiety and depression.

Anticancer Activity

(S)-ADPCA has been investigated for its anticancer properties. It has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, suggesting its potential as an adjunct in cancer therapy .

Synthesis and Derivatives

The synthesis of (S)-ADPCA typically involves cyclization reactions starting from amino acid derivatives under controlled conditions. A notable synthetic route includes using dichloromethane as a solvent and trifluoroacetic acid as a catalyst. The ability to modify its structure leads to various derivatives that may enhance its biological activity or alter pharmacokinetic properties.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (R)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid | C5H8N2O2 | Enantiomer with distinct biological activity |

| Proline | C5H9NO2 | Naturally occurring amino acid involved in protein synthesis |

| Pyrrole-2-carboxylic acid | C5H5NO2 | Lacks the amino group but shares the pyrrole ring structure |

(S)-ADPCA is unique due to its specific stereochemistry and the presence of both an amino group and a carboxylic acid within a pyrrole framework. This combination provides distinct biochemical properties that differentiate it from other similar compounds, particularly regarding its neuroactive effects and applications in drug development.

Case Studies

- Antibacterial Activity Study : A study evaluated a series of pyrrole derivatives for their antibacterial efficacy against Mycobacterium tuberculosis, revealing that some derivatives exhibited MIC values as low as 5 µM . This underscores the potential of (S)-ADPCA derivatives in treating resistant bacterial infections.

- Neuropharmacological Investigation : A study explored the effects of (S)-ADPCA on neurotransmitter levels in animal models, finding significant modulation of serotonin and dopamine pathways, which could translate into therapeutic benefits for mood disorders.

Q & A

Basic Research Questions

Q. What is the chemical identity and stereochemical configuration of (S)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid?

- Answer : The compound is an α-amino acid derivative with the IUPAC name (2S)-3,4-dihydro-2H-pyrrole-2-carboxylic acid and the SMILES notation

[H][C@]1(CCC=N1)C(O)=O. It belongs to the class of 1-pyrroline-5-carboxylates and exists as the (S)-enantiomer, distinct from the (R)-enantiomer (CAS 489469-23-0) in stereochemical configuration . Its molecular formula is C₅H₇NO₂ , with a molecular weight of 113.11 g/mol .

Q. What synthetic methodologies are reported for producing (S)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives?

- Answer : A scalable one-pot strategy using phenylsulfonylacetonitrile, aldehydes, and N-(diphenylmethylene)glycine tert-butyl ester has been developed. The process employs diethyl carbonate and 2-methyl tetrahydrofuran as green solvents, achieving good to high yields (46–63%) and diastereoselectivity for amidine derivatives with three contiguous stereocenters. Metal-free conditions ensure compatibility with sensitive functional groups .

Q. How can stereochemical purity be ensured during synthesis?

- Answer : Chiral auxiliaries (e.g., tert-butyl ester groups) and stereoselective cyclization steps are critical. For example, the use of N-(diphenylmethylene)glycine tert-butyl ester in the one-pot synthesis ensures controlled formation of the (S)-configuration at the α-carbon. Post-synthesis analysis via chiral HPLC or X-ray crystallography (as demonstrated in related pyrrolidine derivatives) is recommended to verify enantiomeric excess .

Advanced Research Questions

Q. What advanced analytical techniques are used to characterize (S)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid and its derivatives?

- Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, pyrrolidine ring protons resonate at δ 1.8–3.2 ppm , while carboxylic acid protons appear as broad singlets near δ 10–12 ppm .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 113.048 for C₅H₇NO₂) .

- FTIR : Carboxylic acid C=O stretches appear at ~1700 cm⁻¹ , and NH₂ bands near 3300 cm⁻¹ .

Q. How does this compound participate in metabolic or biosynthetic pathways?

- Answer : As a cyclic imino acid, it is structurally analogous to L-pyroglutamic acid (5-oxoproline), a key intermediate in glutathione metabolism. Computational studies suggest potential roles in proline metabolism or as a precursor for non-ribosomal peptide synthesis, though experimental validation is needed .

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling point, density)?

- Answer : Discrepancies in properties like boiling point (304.1°C vs. lower values in other reports) may arise from enantiomeric differences or measurement conditions. For example, the (S)-enantiomer (CAS 111631-17-5) has distinct physicochemical behavior compared to racemic mixtures (CAS 2906-39-0). Standardize measurements using differential scanning calorimetry (DSC) and ensure enantiomeric purity via chiral chromatography .

Q. What strategies mitigate impurity formation during synthesis?

- Answer : The compound is identified as Alanyl Glutamine Impurity 1 (C₈H₁₂N₂O₄), highlighting the need for rigorous purification. Techniques include:

- Solid-phase extraction to remove unreacted aldehydes.

- Recrystallization from ethanol/water mixtures to isolate the (S)-enantiomer.

- LC-MS monitoring to detect side products like N-alkylated derivatives .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.